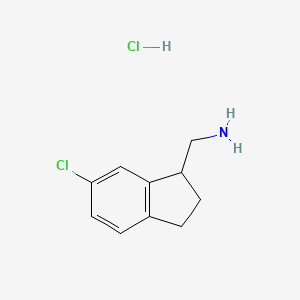

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride

Description

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a bicyclic amine derivative featuring a chlorinated indene scaffold. The compound consists of a partially saturated indene ring substituted with a chlorine atom at the 6-position and a methanamine group at the 1-position, with the amine protonated as a hydrochloride salt. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and drug discovery. Its synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions, as demonstrated in the preparation of related chloroindenone precursors .

Properties

IUPAC Name |

(6-chloro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-4-3-7-1-2-8(6-12)10(7)5-9;/h3-5,8H,1-2,6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRGTJCZFGXIJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CN)C=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves the reaction of 6-chloroindan-1-one with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to obtain the hydrochloride salt in high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound utilized in scientific research due to its unique properties. It features a chloro-substituted indene structure, making it applicable in medicinal chemistry and organic synthesis. The compound's molecular weight is approximately 181.66 g/mol.

Applications

This compound is used in various applications due to its structural features and biological activities.

Scientific Research

- It is mainly used in scientific research.

- It is applicable in medicinal chemistry and organic synthesis.

- It is used to explore modifications that may lead to compounds with novel properties.

Synthesis

The synthesis of this compound involves multiple steps with careful control of reaction conditions to maximize yield and purity. The amine group can participate in nucleophilic substitution reactions, and the chloro group can undergo reactions to synthesize analogs with different pharmacological profiles.

Biological Activities

Research indicates that this compound exhibits a range of biological activities and has been studied for its potential as a:

- Neurotransmitter receptor

- Enzyme involved in neurotransmission

Further investigation is needed to fully understand its therapeutic potential, pharmacodynamics, and pharmacokinetics. Initial findings suggest interactions with neurotransmitter receptors and enzymes involved in neurotransmission, which is crucial for understanding its influence on physiological processes and potential side effects.

Interaction Studies

Interaction studies involving this compound focus on its effects on biological systems. These studies are crucial to understand how the compound might influence physiological processes and its potential side effects.

Mechanism of Action

The mechanism of action of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride are best contextualized by comparing it with analogs sharing core bicyclic frameworks or substituted amine groups. Below is a detailed analysis:

Structural Isomers and Positional Analogs

5-Chloro-2,3-dihydro-1H-inden-1-amine (CAS 945950-78-7) :

- Difference : Chlorine substitution at the 5-position instead of 5.

- Impact : Alters electronic distribution and steric accessibility. The 5-chloro derivative may exhibit distinct reactivity in electrophilic substitution or binding interactions due to the shifted halogen position .

- Synthesis : Prepared via similar routes but requiring regioselective chlorination, which can affect yield and purity .

- 6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337048-94-8): Difference: A fully saturated tetrahydronaphthalene (tetralin) ring vs. the partially unsaturated indene.

Halogen-Substituted Methanamine Derivatives

- (6-Bromo-chroman-3-yl)-methylamine Hydrochloride (CAS 885271-62-5): Difference: Bromine replaces chlorine, and the core structure is a chroman (dihydrobenzopyran) ring with an oxygen atom. Impact: Bromine’s larger atomic radius increases molecular weight (275.57 g/mol vs. The chroman oxygen introduces polarity, altering solubility .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0) :

NMR and Spectroscopic Comparisons

Key NMR data from analogs highlight electronic differences:

The target compound’s indene ring generates upfield-shifted aromatic carbons (e.g., ~128 ppm) compared to sulfur-containing analogs like 2l (130.2 ppm), reflecting reduced electron-withdrawing effects .

Biological Activity

(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data and case studies.

- Chemical Name: this compound

- CAS Number: 1384268-58-9

- Molecular Formula: C10H12ClN

- Molecular Weight: 181.662 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that modifications in the chemical structure can enhance the antimicrobial efficacy against a variety of pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study focused on its effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2).

Key Findings:

- Cytotoxicity: The compound exhibited significant cytotoxic effects with IC50 values ranging from 2.43 to 14.65 μM across different cancer cell lines.

- Mechanism of Action: The compound was found to induce apoptosis in MDA-MB-231 cells, enhancing caspase activity significantly at concentrations as low as 10 μM.

- Cell Cycle Arrest: Analysis revealed that treatment with the compound led to G2/M phase arrest in MDA-MB-231 cells at specific concentrations .

Case Studies

A series of case studies have been conducted to explore the biological activity of this compound:

-

Study on Anticancer Properties:

- Researchers synthesized several analogs and tested their effects on various cancer cell lines.

- Results indicated that certain derivatives showed enhanced activity compared to others, suggesting a structure-activity relationship that could be exploited for drug development.

- Antimicrobial Efficacy:

Molecular Modeling Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. The results suggest that this compound can bind effectively to targets involved in cancer progression and microbial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.